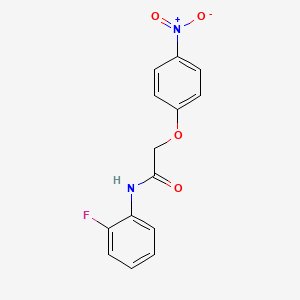

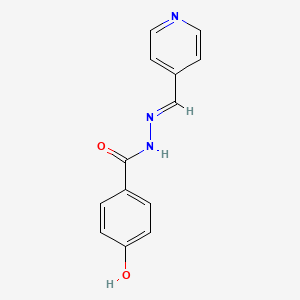

![molecular formula C9H12BrN3O2S B5547672 ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)

ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate" is of interest in the field of organic chemistry due to its potential as a precursor in the synthesis of heterocyclic compounds. Heterocyclic compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes due to their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of compounds similar to ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate involves multiple steps, including condensation, cyclization, and functional group transformations. For example, Farghaly and Gomha (2011) described the preparation of a related compound through the heating of specific precursors under reflux, showcasing the use of elemental analysis, IR, 1H-NMR, and mass spectral data for structural assignment (Farghaly & Gomha, 2011).

Molecular Structure Analysis

Crystal structure determination plays a critical role in understanding the molecular geometry and conformation of compounds. DyaveGowda et al. (2002) determined the crystal structure of a structurally related compound using X-ray methods, highlighting the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure (DyaveGowda et al., 2002).

Applications De Recherche Scientifique

Microwave-Assisted Synthesis for Antioxidant and Antimicrobial Activity

The synthesis of thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives, including reactions involving ethyl acetoacetate and thiourea, was achieved using both conventional and microwave-assisted methods. The microwave-assisted method showed preferable outcomes due to time and yield efficiencies. These compounds exhibited moderate to good antioxidant and antimicrobial activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Youssef & Amin, 2012).

Structure and Reactions of Thiazolopyrimidine Carbinolamine

Investigations into the structure and reactions of thiazolopyrimidine carbinolamines demonstrated the complexities and intricacies of cyclization and ring transformations in chemical synthesis. These studies contribute to a deeper understanding of heterocyclic chemistry and the potential for synthesizing novel compounds with unique properties (Campaigne et al., 1981).

Antitumor and Anti-5-Lipoxygenase Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the potential of ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate derivatives in developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Synthesis and Photophysical Properties

The synthesis of novel thieno[2,3-b]pyridine derivatives and the examination of their spectral-fluorescent properties offer insights into the photophysical aspects of these compounds. Such studies are valuable for applications in material science, including the development of fluorescent materials and sensors (Ershov et al., 2019).

Propriétés

IUPAC Name |

ethyl 2-(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2S/c1-3-15-6(14)4-16-8-7(10)5(2)12-9(11)13-8/h3-4H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOSKGHVFJCJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=NC(=C1Br)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanylacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

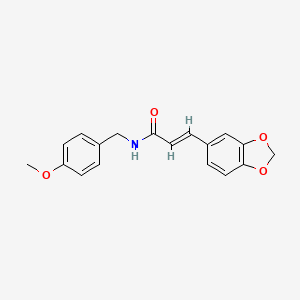

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)

![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)

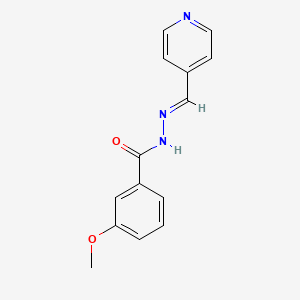

![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)

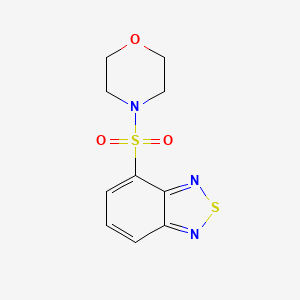

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)

![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)

![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

![5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5547694.png)